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Compound of Interest

Compound Name: Elbaite

Cat. No.: B1174063 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystallographic data of elbaite, a

sodium, lithium, aluminum boro-silicate mineral belonging to the tourmaline group. The

information presented herein is essential for understanding the precise atomic arrangement of

this complex silicate, which is crucial for applications in materials science and as a reference in

mineralogical and crystallographic research.

Core Crystallographic Data
Elbaite crystallizes in the trigonal crystal system with the space group R3m.[1][2] The crystal

structure is characterized by a complex arrangement of silicate rings, boron triangles, and

metal-oxygen polyhedra. The following tables summarize the key crystallographic parameters

for a neotype elbaite specimen from the Rosina pegmatite, San Piero in Campo, Elba island,

Italy, as determined by single-crystal X-ray diffraction.[3]

Table 1: Crystal Data and Structure Refinement for Neotype Elbaite[3]
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Parameter Value

Crystal system Trigonal

Space group R3m

Unit cell dimensions a = 15.8117(2) Åc = 7.0937(1) Å

Unit cell volume 1535.89(4) Å³

Z (Formula units per cell) 3

Calculated density 3.04 g/cm³

Radiation type MoKα

Wavelength 0.71073 Å

Absorption correction Multi-scan

Refinement method Full-matrix least-squares on F²

R-factor 2.12%

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters (Ueq) for

Neotype Elbaite[3][4]
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Atom Wyckoff x y z Ueq [Å²]
Occupan
cy

Na 3a 0 0 0.2107(2) 0.0189(4) 0.71

Al1 9b 0.12005(4)
-0.06003(2

)
0.6120(1) 0.0071(1)

0.59 Al +

0.38 Li +

0.02 Mn +

0.01 Fe

Al2 18c 0.19112(2) 0.23168(2) 0.41998(6) 0.0061(1) 1.0 Al

Si 18c 0.19131(2) 0.10118(2) 0.81938(6) 0.0058(1)
0.99 Si +

0.01 B

B 9b 0.1158(1) -0.0579(1) 0.4491(3) 0.0068(3) 1.0 B

O1 9b 0.26478(6)
-0.13239(3

)
0.4201(2) 0.0118(2) 1.0 O

O2 9b 0.00000(0) 0.00000(0) 0.7303(2) 0.0112(3) 1.0 O

O3 9b 0.11818(7)
-0.05909(4

)
0.7709(2) 0.0117(2) 1.0 O

O4 18c 0.18894(5) 0.04604(5) 0.6828(1) 0.0091(2) 1.0 O

O5 18c 0.19231(5) 0.14771(5) 0.9631(1) 0.0093(2) 1.0 O

O6 18c 0.30113(4) 0.26451(4) 0.5691(1) 0.0094(2) 1.0 O

H3 9b 0.288(2) -0.144(1) 0.505(4) 0.025 1.0 H

H1 3a 0 0 0.648(6) 0.025 0.48 H

Experimental Protocol: Single-Crystal X-ray
Diffraction
The determination of the crystal structure of elbaite is achieved through single-crystal X-ray

diffraction (XRD). The following protocol outlines the key steps involved in this process, based

on the methodology applied to the neotype elbaite specimen.[3][5]
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Sample Selection and Preparation:

Select a high-quality, single crystal of elbaite, typically between 50 and 250 microns in its

largest dimension.

The crystal should be optically clear and free of fractures or inclusions. This can be

verified using a petrographic microscope under crossed polars.

Mount the selected crystal on a glass fiber or a cryoloop using a suitable adhesive or oil.

Data Collection:

The mounted crystal is placed on a goniometer head in an X-ray diffractometer. A modern

instrument, such as a Bruker KAPPA APEX-II equipped with a CCD area detector, is

commonly used.[3]

Monochromatic X-ray radiation, typically MoKα (λ = 0.71073 Å), is generated by a fine-

focus sealed X-ray tube and directed at the crystal.[3]

A series of diffraction images are collected over a wide range of crystal orientations. This

is achieved by rotating the crystal using ω and φ scans. For the neotype elbaite, a total of

1296 exposures were collected with a step of 0.5° and an exposure time of 20 seconds

per frame to cover a full reciprocal sphere.[3]

Data Processing:

The collected diffraction images are processed to integrate the intensities of the Bragg

reflections.

Corrections are applied for Lorentz and polarization effects, as well as for X-ray absorption

by the crystal (e.g., using a multi-scan method).[3]

The software used for this stage, such as Bruker's APEX2 and SAINT, allows for the

determination of the unit cell parameters and the space group.[3]

Structure Solution and Refinement:
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The crystal structure is solved using direct methods or Patterson techniques to obtain an

initial model of the atomic arrangement.

The structural model is then refined using a full-matrix least-squares method, typically

against F². Software such as SHELXL is widely used for this purpose.[3][6]

During refinement, various parameters are adjusted to improve the agreement between

the calculated and observed structure factors. These parameters include atomic

coordinates, site occupancy factors, and atomic displacement parameters (isotropic or

anisotropic).

The final refined structure is evaluated based on the R-factor, which should be as low as

possible for a good quality refinement (e.g., 2.12% for the neotype elbaite).[3]

Visualizations
Experimental Workflow for Single-Crystal X-ray
Diffraction
The following diagram illustrates the logical flow of a single-crystal X-ray diffraction experiment,

from sample preparation to the final validation of the crystal structure.
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A flowchart of the single-crystal XRD experimental workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1174063?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway of Crystallographic Data
Interpretation
This diagram outlines the conceptual pathway from the fundamental principles of X-ray

diffraction to the final interpretation of the crystal structure.
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Conceptual pathway of crystallographic data interpretation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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